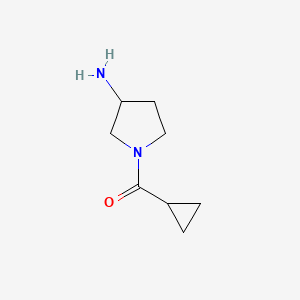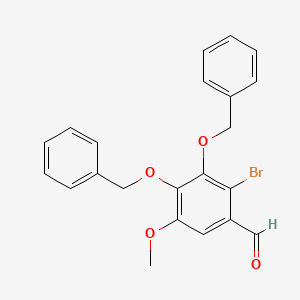
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde: is an organic compound with a complex structure that includes benzyloxy, bromo, and methoxy functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the bromination of 3,4-Bis(benzyloxy)-5-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzoic acid.
Reduction: 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzyl alcohol.
Substitution: 3,4-Bis(benzyloxy)-2-azido-5-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The bromo group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Lacks the bromo and methoxy groups, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzaldehyde: Lacks the benzyloxy groups, which affects its solubility and reactivity.
3,4-Dibenzyloxybenzaldehyde: Similar structure but without the bromo and methoxy groups, leading to different chemical properties.
Uniqueness
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in synthesis and research. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the aromatic ring allows for fine-tuning of its chemical behavior .
Propiedades
Fórmula molecular |
C22H19BrO4 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
2-bromo-5-methoxy-3,4-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H19BrO4/c1-25-19-12-18(13-24)20(23)22(27-15-17-10-6-3-7-11-17)21(19)26-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3 |
Clave InChI |
NJFQSEQYXWNFDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=O)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


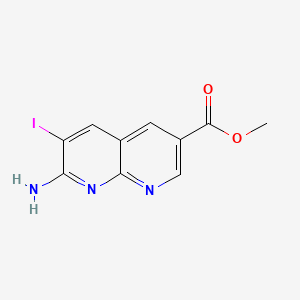
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
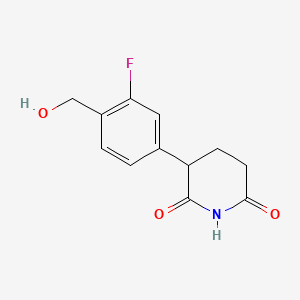
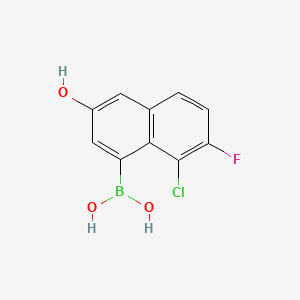
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
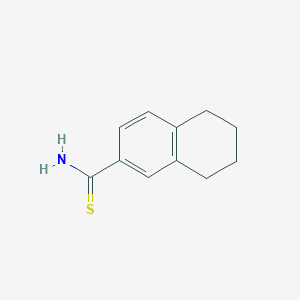
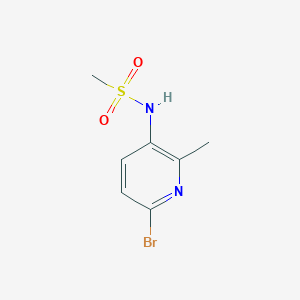

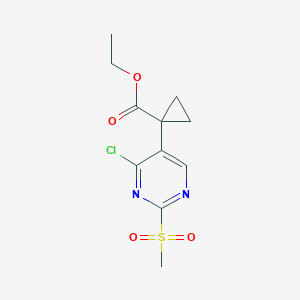

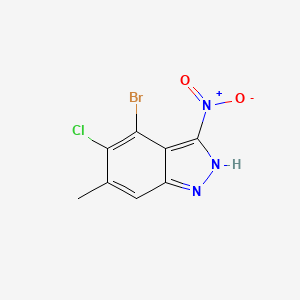

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
